Proxalutamide
Overview
Description
Proxalutamide, also known by its developmental code name GT-0918, is a nonsteroidal antiandrogen. It is a selective high-affinity silent antagonist of the androgen receptor. This compound is under development by Suzhou Kintor Pharmaceuticals for potential treatment of conditions such as COVID-19, prostate cancer, and breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: Proxalutamide is synthesized through a multi-step chemical processThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving rigorous quality control measures. The production involves large-scale reactors, purification systems, and stringent environmental controls to ensure the safety and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Proxalutamide undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in its structure.
Reduction: Reduction reactions can occur at the nitro groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aromatic rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
Proxalutamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of nonsteroidal antiandrogens.
Biology: this compound is used to investigate the role of androgen receptors in various biological processes.
Medicine: The compound is being studied for its potential therapeutic effects in treating prostate cancer, breast cancer, and COVID-19. .
Industry: this compound is being developed for pharmaceutical applications, with ongoing clinical trials to assess its efficacy and safety
Mechanism of Action
Proxalutamide acts as an antagonist at the androgen receptor. It inhibits androgen-induced receptor activation, resulting in the formation of inactive complexes that cannot translocate to the nucleus. This leads to downregulation of androgen receptor expression and inhibition of androgen-induced gene transcription. The compound also activates nuclear factor erythroid 2-related factor 2 (Nrf2) in macrophages, stimulating the antioxidant response element to reduce cytokine storm-induced organ damage in COVID-19 patients .
Comparison with Similar Compounds
Bicalutamide: Another nonsteroidal antiandrogen used in the treatment of prostate cancer.
Enzalutamide: A more potent antiandrogen compared to bicalutamide, used for advanced prostate cancer.
Flutamide: An older nonsteroidal antiandrogen with a similar mechanism of action
Comparison: Proxalutamide exhibits higher potency and efficacy compared to bicalutamide and enzalutamide. It has a unique ability to degrade androgen receptors, which is not observed with enzalutamide. Additionally, this compound has shown effectiveness in reducing SARS-CoV-2 infection and associated inflammatory responses, making it a promising candidate for COVID-19 treatment .
Properties
IUPAC Name |
4-[4,4-dimethyl-3-[6-[3-(1,3-oxazol-2-yl)propyl]pyridin-3-yl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluoro-2-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F4N5O2S/c1-23(2)21(34)32(17-9-6-14(12-29)19(20(17)25)24(26,27)28)22(36)33(23)16-8-7-15(31-13-16)4-3-5-18-30-10-11-35-18/h6-11,13H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBJGVDOSBKVKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=S)N1C2=CN=C(C=C2)CCCC3=NC=CO3)C4=C(C(=C(C=C4)C#N)C(F)(F)F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F4N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901102678 | |
Record name | Proxalutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901102678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Proxalutamide is an antagonist at the androgen receptor which leads to inhibition of androgen-induced receptor activation and results in formation of inactive complexes that are not able to translocate to the nucleus. It also induces androgen receptor downregulation, furthering adrogen-induced receptor activation. This drug is being investigated for its potential antineoplastic activity and is being investigated specifically against prostate cancer and COVID-19. | |
Record name | Proxalutamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16065 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1398046-21-3 | |
Record name | 4-[4,4-Dimethyl-3-[6-[3-(2-oxazolyl)propyl]-3-pyridinyl]-5-oxo-2-thioxo-1-imidazolidinyl]-3-fluoro-2-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1398046-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GT-0918 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1398046213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Proxalutamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16065 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Proxalutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901102678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRUXELUTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX6O64GP40 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.